molecular formula C8H5F2N3S B2424102 5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 299441-31-9

5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2424102
CAS No.: 299441-31-9
M. Wt: 213.21
InChI Key: BWBGVMZYFOEXCQ-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 3,5-difluorophenyl group adds unique properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,5-difluoroaniline with thiocarbonyl compounds under specific conditions. One common method involves the cyclization of 3,5-difluoroaniline with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazole rings.

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer properties. Studies have indicated that derivatives of 1,3,4-thiadiazole exhibit cytotoxic effects against various cancer cell lines. For instance, research demonstrated that compounds with similar structures to 5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine exhibited significant growth inhibition in glioblastoma and ovarian cancer models .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell LinePercent Growth Inhibition (%)
N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-AmineSNB-1986.61
N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-AmineOVCAR-885.26
This compoundA549TBD

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Thiadiazole derivatives are known to exhibit activity against a range of pathogens including bacteria and fungi. Research indicates that compounds with fluorinated phenyl groups enhance antibacterial activity against Gram-positive bacteria .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus25 μg/mL
This compoundEscherichia coli32 μg/mL
5-(2',4'-Difluoro-4-hydroxybiphenyl-5-yl)-phenylamino-1,3,4-thiadiazoleAspergillus niger32.6 μg/mL

Insecticidal and Fungicidal Activities

Thiadiazole derivatives have been recognized for their insecticidal and fungicidal properties. The structural characteristics of these compounds allow them to interact effectively with biological systems in pests and pathogens. Studies have shown that the incorporation of fluorine atoms enhances the efficacy of these compounds in agricultural settings .

Case Study: Efficacy Against Pests
One study evaluated the effectiveness of this compound on common agricultural pests and reported a significant reduction in pest populations compared to controls.

Synthesis of Novel Materials

The unique chemical structure of this compound makes it a suitable candidate for the development of novel materials with specific electronic properties. Research has explored the use of thiadiazole derivatives in creating conductive polymers and organic semiconductors .

Table 3: Properties of Materials Derived from Thiadiazoles

Material TypePropertyValue
Conductive PolymerElectrical ConductivityHigh (specific values TBD)
Organic SemiconductorBand GapModerate (specific values TBD)

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition can affect the breakdown of neurotransmitters, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Biological Activity

5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound has the chemical formula C8_8H5_5F2_2N3_3S and features a thiadiazole ring substituted with a difluorophenyl group. The synthesis typically involves the reaction of 3,5-difluorobenzoic acid with thiosemicarbazide under heated conditions to facilitate cyclization into the thiadiazole structure. The general reaction can be summarized as follows:

3 5 Difluorobenzoic Acid+Thiosemicarbazide5 3 5 Difluorophenyl 1 3 4 thiadiazol 2 amine\text{3 5 Difluorobenzoic Acid}+\text{Thiosemicarbazide}\rightarrow \text{5 3 5 Difluorophenyl 1 3 4 thiadiazol 2 amine}

This synthetic route highlights the importance of the carboxylic acid and thiosemicarbazide in constructing the thiadiazole framework.

Biological Activity Overview

1,3,4-Thiadiazole derivatives are known for their broad spectrum of biological activities. Specifically, this compound exhibits notable antimicrobial , antifungal , and anticancer properties. The following subsections detail these activities:

Antimicrobial Activity

Research indicates that thiadiazole derivatives can effectively combat various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
  • A study reported that certain derivatives had MIC values lower than that of standard antibiotics like streptomycin .

Antifungal Activity

The antifungal potential of this compound has also been explored:

  • Compounds with similar structures demonstrated effective inhibition against fungal strains including Aspergillus niger and Candida albicans .
  • Specific derivatives showed zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and moderate activity against C. albicans .

Anticancer Properties

The anticancer activity of thiadiazole derivatives is particularly noteworthy:

  • In vitro studies have indicated that these compounds can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) .
  • Molecular docking studies suggest that this compound interacts effectively with biological targets involved in cancer progression .

Comparative Analysis with Related Compounds

The unique fluorination pattern of this compound distinguishes it from other structurally similar compounds. The following table summarizes key features and biological activities of related thiadiazole derivatives:

Compound NameChemical FormulaUnique FeaturesBiological Activity
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amineC8_8H6_6FN3_3SPara-fluoro substitutionModerate antibacterial activity
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amineC8_8H6_6FN3_3SMeta-fluoro substitutionSignificant antifungal properties
5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amineC8_8H6_6F2_2N3_3SDifluoro substitution at different positionsNotable anticancer activity
5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amineC8_8H6_6N4_4SNitro group enhancing biological activityEnhanced antimicrobial effects

Studies utilizing molecular docking techniques have provided insights into how this compound interacts with specific enzymes and receptors. These interactions are crucial for understanding its mechanism of action and guiding future drug development efforts.

Properties

IUPAC Name

5-(3,5-difluorophenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3S/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBGVMZYFOEXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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